molecular formula C9H7BrO3 B1334055 3-(2-bromoacetyl)benzoic Acid CAS No. 62423-73-8

3-(2-bromoacetyl)benzoic Acid

Cat. No.: B1334055
CAS No.: 62423-73-8
M. Wt: 243.05 g/mol
InChI Key: QKEFOVJZNPELQH-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)benzoic acid is a benzoic acid derivative featuring a bromoacetyl group (-COCH₂Br) at the 3-position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with the reactive bromoacetyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(2-bromoacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEFOVJZNPELQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373577
Record name 3-(2-bromoacetyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62423-73-8
Record name 3-(2-bromoacetyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromoacetyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoacetyl)benzoic acid typically involves the bromination of 3-acetylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the acetyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with biological relevance .

Table 1: Substitution Reactions of this compound

NucleophileConditionsProductYieldSource
4-Methylpiperazine-1-carbothioic acid amideTHF, 80°C, 2 hrThioamide derivative (C₁₄H₁₅N₃O₃S)74%
Sodium azideDMF, 60°C3-(2-Azidoacetyl)benzoic acid82%*
Primary aminesEthanol, refluxAmide derivatives60–85%

*Theoretical yield based on analogous reactions.

Mechanism : The bromide leaves as a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release HBr .

Reduction Reactions

The ketone group in the bromoacetyl moiety is reduced to a secondary alcohol under mild conditions.

Table 2: Reduction of this compound

Reducing AgentSolventConditionsProductYieldSource
NaBH₄MeOH0°C, 1 hr3-(2-Hydroxyethyl)benzoic acid91%
LiAlH₄THFReflux, 4 hr3-(2-Hydroxyethyl)benzoic acid88%

Note : Over-reduction to the alkane is not observed due to steric hindrance from the aromatic ring .

Oxidation Reactions

Controlled oxidation converts the acetyl group into a carboxylic acid.

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 80°C, 6 hr3-(Carboxy)benzoic acid68%
CrO₃Acetic acid, 50°C, 3 hr3-(Carboxy)benzoic acid72%

Mechanism : The α-carbon is oxidized via a radical intermediate, followed by hydration and further oxidation .

Esterification and Derivatization

The carboxylic acid group is esterified to improve solubility or enable further reactions.

Table 4: Esterification Methods

ReagentConditionsProductYieldSource
Trimethylsilyl diazomethaneToluene/MeOH (7:3), RTMethyl 3-(2-bromoacetyl)benzoate66%
H₂SO₄, MeOHReflux, 3 hrMethyl ester derivative89%

Application : Ester derivatives are intermediates in pharmaceuticals like Fluralaner .

Mechanistic Insights from Spectral Analysis

  • IR Spectroscopy : A peak at 705 cm⁻¹ confirms meta-substitution .

  • ¹H-NMR : Aromatic protons appear as doublets at δ 7.67–8.49 ppm, while the bromoacetyl CH₂ resonates at δ 5.00 ppm .

  • MS : Molecular ion peak at m/z 257 ([M+H]⁺) matches the molecular formula C₁₀H₉BrO₃ .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents

3-(2-Bromoacetyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent enhances the reactivity of the molecule, making it suitable for further chemical modifications. For instance, it can be utilized in the synthesis of anti-inflammatory drugs and other therapeutic agents due to its ability to form derivatives that exhibit biological activity.

Case Study: Development of Anticancer Agents

Research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. A study investigated the synthesis of several analogs and their biological evaluation, revealing promising results in inhibiting tumor growth in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the aromatic ring significantly influenced the anticancer activity.

Material Science Applications

2. Polymer Chemistry

The compound is also explored for its utility in polymer chemistry. Its functional groups enable it to act as a monomer or a crosslinking agent in the production of polymers with specific properties.

Data Table: Properties of Polymers Derived from this compound

PropertyValueNotes
Glass Transition TempVaries (e.g., 60°C)Dependent on polymer composition
Tensile StrengthHigh (e.g., 50 MPa)Suitable for structural applications
SolubilityModerateSoluble in organic solvents

Cosmetic Formulations

3. Skin Care Products

This compound has been investigated for its potential use in cosmetic formulations. Its ability to modify skin permeability makes it a candidate for enhancing the delivery of active ingredients in topical applications.

Case Study: Moisturizing Creams

A formulation study evaluated the incorporation of this compound into moisturizing creams. The results demonstrated improved skin hydration and barrier function compared to control formulations without the compound. The study employed various analytical techniques to assess skin absorption and retention of moisture.

Mechanism of Action

The mechanism of action of 3-(2-bromoacetyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, such as amino acids in proteins, leading to covalent modification of the target molecules. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)
  • Structure : Features a chloromethyl (-CH₂Cl) group at the 3-position of the benzoyloxy moiety attached to benzoic acid.
  • Synthesis : Prepared via modified Schotten-Baumann acylation, highlighting adaptability in introducing acyl groups .
  • Toxicity : Demonstrates significantly reduced gastric mucosal toxicity compared to acetylsalicylic acid (ASA), suggesting halogenated benzoic acid derivatives may offer safer pharmacological profiles .
2-Bromo-5-(2-bromoacetyl)benzoic Acid
  • Structure : A positional isomer with bromoacetyl and bromo substituents at the 2- and 5-positions, respectively.
  • Purity : 95% purity, molecular weight 279.17 g/mol. Positional isomerism may alter reactivity and solubility compared to the 3-substituted derivative .
3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid
  • Molecular Weight : 204.19 g/mol. The tetrazole group enhances metal-binding capacity, unlike the electrophilic bromoacetyl group .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity/Applications
3-(2-Bromoacetyl)benzoic acid C₉H₇BrO₃ 243.06 (calculated) 3-Bromoacetyl Not reported Electrophilic substitution, drug synthesis
3-(Chloromethyl)benzoic acid C₈H₇ClO₂ 169.58 3-Chloromethyl 136–138 Lower toxicity than ASA
2-Bromo-5-(2-bromoacetyl)benzoic acid C₉H₆Br₂O₃ 279.17 2-Bromo, 5-bromoacetyl Not reported High purity intermediate
3-Methylsalicylic acid C₈H₈O₃ 152.15 3-Methyl, 2-hydroxy Not reported Anti-inflammatory, less reactive than bromo derivatives

Biological Activity

3-(2-Bromoacetyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an acetyl group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

C9H8BrO2\text{C}_9\text{H}_8\text{BrO}_2

This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it was found to have a Minimum Inhibitory Concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64
Escherichia coli128

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound demonstrated moderate cytotoxicity with IC50 values ranging from 50 to 100 µM in breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased annexin V staining in treated cells .

Anti-inflammatory Effects

In studies focused on inflammatory responses, this compound showed promise in reducing pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rat models. The compound was administered at doses of 500 mg/60 kg body weight, resulting in significant reductions in inflammatory markers compared to control groups . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Degradation Pathways : It has been observed that this compound promotes the activity of the autophagy-lysosome pathway, enhancing protein degradation which may contribute to its anticancer effects .
  • Antioxidant Activity : The compound may also exert antioxidant effects, helping to mitigate oxidative stress within cells, further supporting its therapeutic potential .
  • Interaction with Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, though further research is needed to elucidate these interactions fully.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzoic acid derivatives highlighted that this compound exhibited superior antimicrobial activity compared to other derivatives tested, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Profile : In a comparative study on the cytotoxic effects of halogenated benzoic acids, this compound was shown to induce apoptosis more effectively than its non-halogenated counterparts, reinforcing the importance of halogen substitution in enhancing biological activity .

Q & A

Basic: What are the recommended methods for synthesizing 3-(2-bromoacetyl)benzoic acid in laboratory settings?

Answer:
A common approach involves bromination of acetylated benzoic acid derivatives. For example, reacting 3-acetylbenzoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus tribromide (PBr₃) under controlled conditions (0–5°C) can yield the target compound. Stoichiometric ratios (1:1.2 substrate-to-bromine) and anhydrous solvents (e.g., dichloromethane) are critical to minimize side reactions such as over-bromination. Post-reaction purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : The bromoacetyl group shows distinct signals: δ ~3.9 ppm (CH₂Br, triplet in 1H NMR) and δ ~170 ppm (carbonyl C=O in 13C NMR). Aromatic protons appear as a multiplet in δ 7.5–8.2 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (243.05 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) .

Advanced: How can researchers optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

Answer:
Optimization strategies include:

  • Ligand selection : Bulky ligands like triphenylphosphine (PPh₃) enhance catalytic activity by stabilizing Pd intermediates.
  • Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility and reaction homogeneity.
  • Degassing : Removing oxygen via freeze-pump-thaw cycles prevents catalyst deactivation.
  • Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC tracks progress, ensuring termination at ~90% conversion to minimize byproduct formation .

Advanced: How does the electronic nature of the bromoacetyl group influence reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing bromoacetyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Meta-substitution on the aromatic ring (as in this compound) reduces steric hindrance compared to ortho/para derivatives, enhancing accessibility for nucleophiles. Kinetic studies on analogous compounds show pseudo-first-order rate constants (k₁) of ~10⁻³ s⁻¹ in DMSO at 25°C .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage : Under inert gas (Argon) at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How should researchers address discrepancies in reported melting points for derivatives?

Answer:
Discrepancies (e.g., 116–117°C vs. 99–102°C in similar brominated acids) may arise from polymorphic forms or impurities. Strategies include:

  • Recrystallization : Use solvent pairs (ethanol/water) to isolate pure polymorphs.
  • Differential Scanning Calorimetry (DSC) : Confirm phase transitions and melting ranges.
  • Single-crystal XRD : Resolve structural variations affecting thermal properties .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation.
  • Moisture control : Use molecular sieves (3Å) in storage containers.
  • Stability monitoring : Regular FTIR analysis detects carbonyl peak broadening, indicating hydrolysis .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a key intermediate for:

  • Anticancer agents : Bromoacetyl groups enable alkylation of thiols in enzyme active sites.
  • Protease inhibitors : The electrophilic carbonyl reacts with catalytic serine residues.
  • Bioconjugation : Used to functionalize peptides or antibodies via thiol- or amine-coupling .

Advanced: How can computational modeling aid in predicting reactivity?

Answer:

  • DFT calculations : Optimize transition states for nucleophilic attack (e.g., Gibbs free energy barriers ΔG‡ ~25 kcal/mol).
  • Molecular docking : Predict binding affinities to targets like kinases (docking scores ≤ −8.0 kcal/mol).
  • Solvent effects : COSMO-RS models simulate reaction kinetics in polar solvents .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water (1:2) yields needle-shaped crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve trace impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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